

# Role of 3,5-Dimethylisoxazole-4-sulfonyl chloride in medicinal chemistry

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## Compound of Interest

Compound Name: 3,5-Dimethylisoxazole-4-sulfonyl chloride

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An In-depth Technical Guide to the Role of **3,5-Dimethylisoxazole-4-sulfonyl chloride** in Medicinal Chemistry

## Introduction

**3,5-Dimethylisoxazole-4-sulfonyl chloride** is a pivotal chemical intermediate in the field of medicinal chemistry. Its structure, which combines a 3,5-dimethylisoxazole core with a reactive sulfonyl chloride group, makes it a versatile building block for the synthesis of a wide array of biologically active molecules. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a feature that imparts unique physicochemical properties beneficial for drug design, such as the ability to participate in hydrogen bonding and pi-pi stacking interactions.<sup>[1]</sup>

The true value of this compound lies in its ability to readily form sulfonamides, a class of compounds (compounds containing the -SO<sub>2</sub>NR<sub>2</sub>- group) with a long and successful history in pharmaceuticals.<sup>[2][3]</sup> Sulfonamides are found in drugs with a vast range of therapeutic applications, including antibacterial agents (e.g., sulfamethoxazole), anti-inflammatory drugs (e.g., valdecoxib), anticonvulsants (e.g., zonisamide), and anticancer agents.<sup>[3][4][5]</sup> By providing a straightforward route to novel isoxazole-containing sulfonamides, **3,5-dimethylisoxazole-4-sulfonyl chloride** serves as a key scaffold for drug discovery programs aiming to develop new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.<sup>[4][6]</sup>

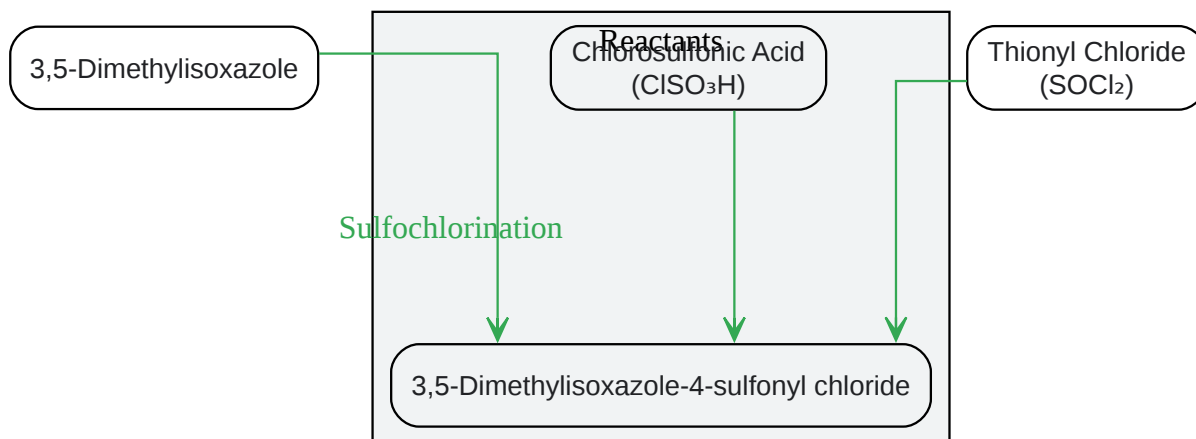
## Physicochemical Properties

A summary of the key chemical and physical properties of **3,5-dimethylisoxazole-4-sulfonyl chloride** is presented below.

Property	Value	Reference
CAS Number	80466-79-1	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Molecular Formula	C <sub>5</sub> H <sub>6</sub> ClNO <sub>3</sub> S	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molecular Weight	195.62 g/mol	<a href="#">[7]</a> <a href="#">[8]</a>
IUPAC Name	3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride	<a href="#">[7]</a>
Appearance	Solid	<a href="#">[11]</a>
Melting Point	38.3 °C	<a href="#">[11]</a>

## Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl chloride

The compound is synthesized via the sulfochlorination of 3,5-dimethylisoxazole. The presence of two electron-donating methyl groups on the isoxazole ring increases the electron density, facilitating the electrophilic substitution at position 4.[\[4\]](#) The reaction typically involves treating 3,5-dimethylisoxazole with chlorosulfonic acid, often in the presence of thionyl chloride.[\[4\]](#)[\[11\]](#)



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**Caption:** Synthesis of **3,5-Dimethylisoxazole-4-sulfonyl chloride**.

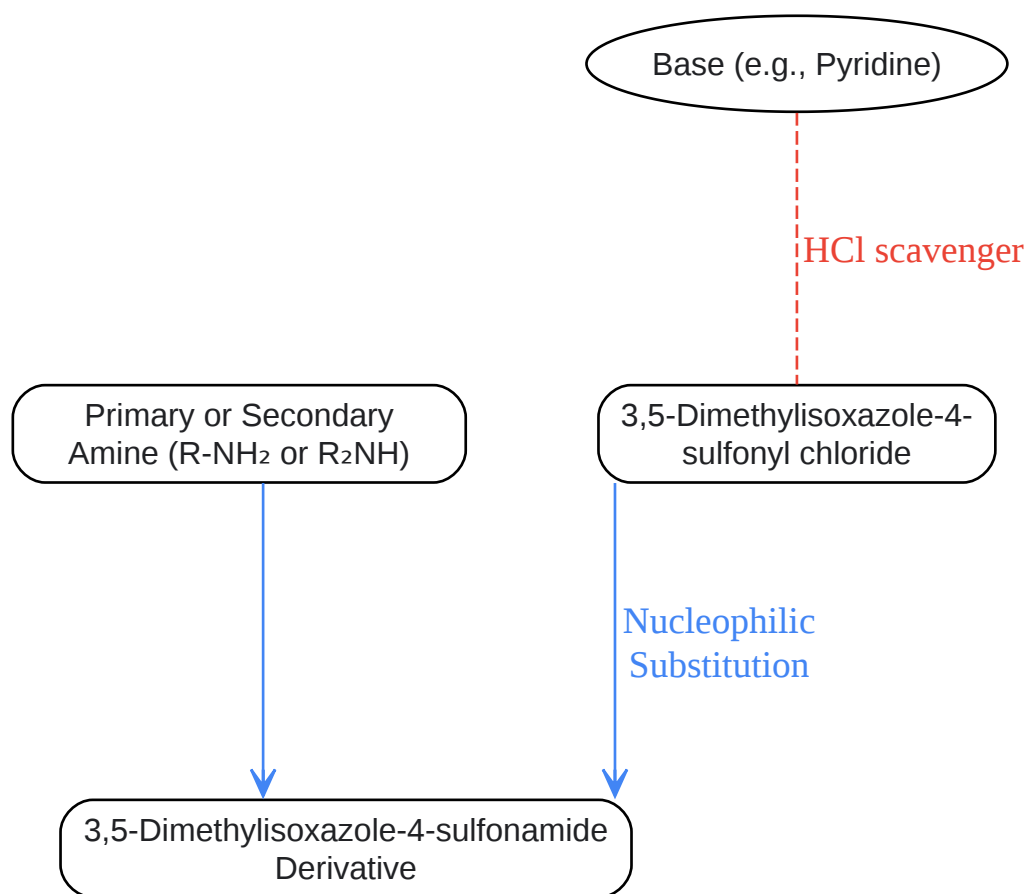
## Experimental Protocol: Synthesis

The following protocol is adapted from published literature.<sup>[4][11]</sup>

- **Preparation:** To a cooled mixture of chlorosulfonic acid (33.8 mL) and thionyl chloride (4.06 mL), slowly add 3,5-dimethylisoxazole (5 mL) while stirring.
- **Reaction:** The reaction mixture is slowly heated to 120–130 °C and maintained at this temperature for 4 hours with continuous stirring.
- **Work-up:** After cooling to room temperature, the mixture is carefully poured over crushed ice (approx. 100 g). The vigorous reaction with water requires caution.
- **Isolation:** The resulting solid product is collected by suction filtration, washed with water, and dried.
- **Yield:** This process has been reported to yield the final product at 81.7% of the theoretical maximum.<sup>[11]</sup>

## Reactivity and Role in Sulfonamide Synthesis

The primary role of **3,5-dimethylisoxazole-4-sulfonyl chloride** in medicinal chemistry is to act as an electrophile for the synthesis of sulfonamides. The sulfonyl chloride group ( $-\text{SO}_2\text{Cl}$ ) is highly reactive towards nucleophiles, particularly primary and secondary amines ( $-\text{NH}_2$  and  $-\text{NHR}$ ).<sup>[2][12]</sup> The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom, followed by the elimination of hydrogen chloride ( $\text{HCl}$ ), which is typically neutralized by a base such as pyridine.<sup>[4][13]</sup> This reaction provides a direct and efficient method for coupling the 3,5-dimethylisoxazole moiety to a wide variety of amine-containing molecules.<sup>[14]</sup>



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**Caption:** General synthesis of sulfonamides from the title compound.

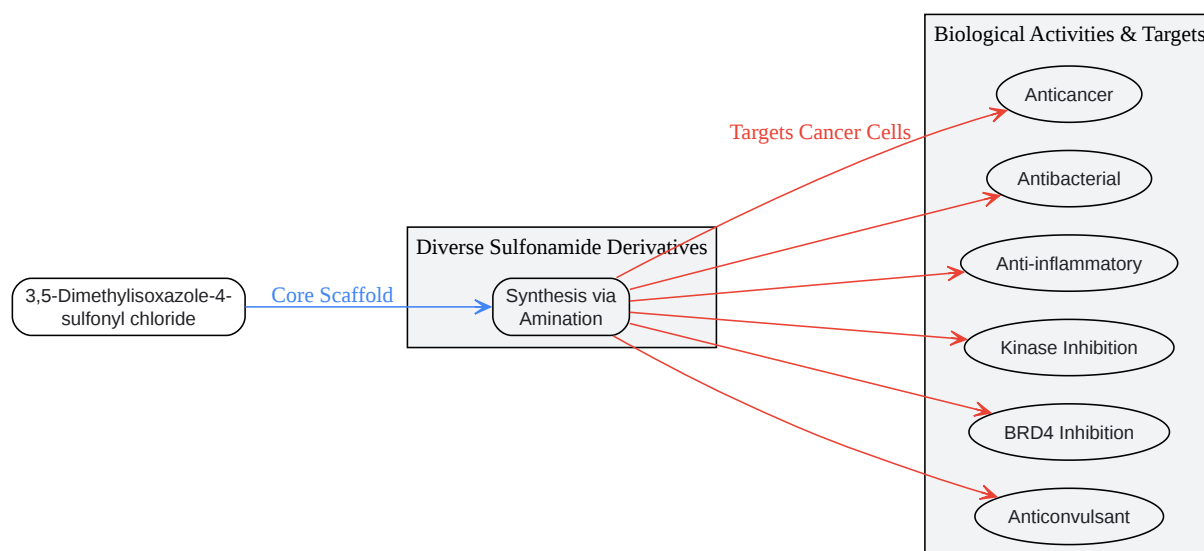
## Experimental Protocol: General Sulfonamide Synthesis

The following is a general procedure for the synthesis of sulfonamides using **3,5-dimethylisoxazole-4-sulfonyl chloride**.<sup>[4][13]</sup>

- **Reactant Setup:** Dissolve the desired amine-containing compound (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or dry acetonitrile.
- **Addition of Reagents:** Add **3,5-dimethylisoxazole-4-sulfonyl chloride** (1.1 mmol) and a base, such as pyridine (1.5 mmol), to the solution.
- **Reaction:** Stir the resulting mixture at an appropriate temperature (e.g., room temperature or 43 °C) for 3 to 12 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, dilute the mixture with 1 M HCl and water. Extract the product with an organic solvent like ethyl acetate.
- **Purification:** Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.

## Applications in Medicinal Chemistry

The 3,5-dimethylisoxazole sulfonamide scaffold is a "privileged structure" in drug discovery, appearing in numerous compounds with diverse biological activities.<sup>[5][15]</sup> Its utility stems from the combination of the isoxazole's favorable drug-like properties and the sulfonamide's ability to act as a versatile linker and key binding element.<sup>[3]</sup>



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**Caption:** From a core scaffold to diverse biological activities.

## Key Therapeutic Areas

- **Anticancer Agents:** The scaffold is extensively used in the design of anticancer drugs. Isoxazole-containing sulfonamides have shown cytostatic potential against various cancer cell lines.[6] A significant application is in the development of inhibitors for Bromodomain and Extraterminal domain (BET) proteins, particularly BRD4, which is a key regulator of oncogene transcription.[13][16][17]
- **Kinase Inhibitors:** Dysregulation of protein kinases is a hallmark of many diseases, including cancer.[18] The sulfonamide group can form crucial hydrogen bonds within the ATP-binding site of kinases, making the 3,5-dimethylisoxazole sulfonamide framework an attractive starting point for designing potent and selective kinase inhibitors.[19]

- **Antibacterial Agents:** The sulfonamide class of drugs historically began with antibacterials.<sup>[3]</sup> The isoxazole sulfonamide motif is present in well-established antibiotics like sulfamethoxazole, which functions by inhibiting dihydropteroate synthase, an essential enzyme in bacterial folic acid synthesis.<sup>[5]</sup>
- **Anti-inflammatory Drugs:** This scaffold is a key feature of Coxibs, a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.<sup>[4]</sup>

## Quantitative Data on Derivative Compounds

The versatility of **3,5-dimethylisoxazole-4-sulfonyl chloride** as a scaffold has led to the development of highly potent inhibitors for various biological targets. The table below summarizes inhibitory concentration (IC<sub>50</sub>) data for selected derivative compounds.

Compound	Target/Cell Line	Biological Activity	IC <sub>50</sub> Value	Reference
Compound 2 (unspecified isoxazole-sulfonamide)	Hep-2 (Laryngeal Carcinoma)	Cytostatic	45.51 ± 3.06 μM (after 72h)	<sup>[6]</sup>
Compound 11h (dihydroquinazolinone derivative)	BRD4(1)	BRD4 Inhibition	27.0 nM	<sup>[16][17]</sup>
Compound 11h (dihydroquinazolinone derivative)	BRD4(2)	BRD4 Inhibition	180 nM	<sup>[16][17]</sup>
Compound 11h (dihydroquinazolinone derivative)	HL-60 (Leukemia)	Antiproliferative	0.120 μM	<sup>[16][17]</sup>
Compound 11h (dihydroquinazolinone derivative)	MV4-11 (Leukemia)	Antiproliferative	0.09 μM	<sup>[16][17]</sup>

## Conclusion

**3,5-Dimethylisoxazole-4-sulfonyl chloride** is a highly valuable and versatile reagent in medicinal chemistry. Its straightforward synthesis and high reactivity towards amines provide an efficient pathway to a vast range of 3,5-dimethylisoxazole sulfonamide derivatives. This scaffold has proven to be a "privileged" structure, integral to the development of drugs targeting a wide spectrum of diseases, from bacterial infections to cancer and inflammatory disorders. Its continued use in constructing compound libraries for high-throughput screening and in rational, structure-based drug design ensures that **3,5-dimethylisoxazole-4-sulfonyl chloride** will remain a cornerstone of modern drug discovery for the foreseeable future.

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